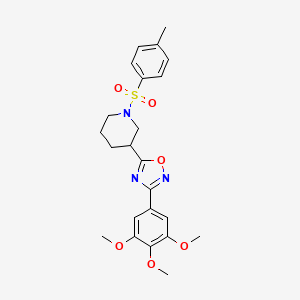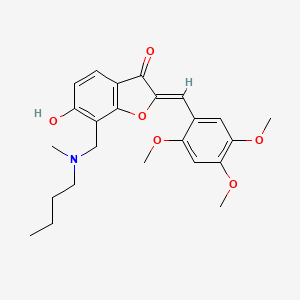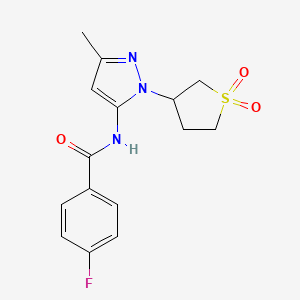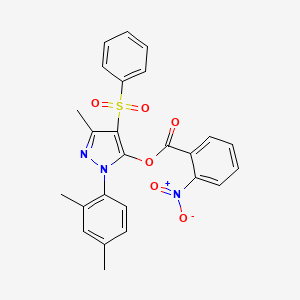
5-(1-Tosylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-Tosylpiperidin-3-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has shown promising results in various studies.
Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have shown significant antimicrobial and anti-proliferative activities. A study highlighted the synthesis of N-Mannich bases of 1,3,4-oxadiazoles and evaluated their inhibitory activity against various bacteria and fungi. Some derivatives displayed broad-spectrum antibacterial activities, while others showed potent activity against Gram-positive bacteria. Furthermore, their anti-proliferative activity was evaluated against different cancer cell lines, with some compounds demonstrating optimum activity, suggesting their potential as anticancer agents (Al-Wahaibi et al., 2021).
Anti-inflammatory and Anti-thrombotic Properties
Another study focused on the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. The in-vitro and in-vivo evaluations suggested potent anti-inflammatory compounds among the derivatives. Furthermore, some compounds enhanced clotting time in the in-vivo rat model, indicating potential anti-thrombotic properties. Molecular docking studies showed these compounds' impressive inhibitory potential against COX-2, suggesting their use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Antibacterial Agents with Specific Functionalities
A series of propanamide compounds incorporating tosyl, piperidine, and 1,3,4-oxadiazole moieties were synthesized and evaluated for their antibacterial potential. Some of these compounds were identified as potent antibacterial agents, emphasizing the role of these specific functionalities in enhancing antibacterial activity (Sattar et al., 2020).
Cholinesterase Inhibition for Neurodegenerative Disorders
The study on 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains and their analogues demonstrated moderate dual inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. This suggests the potential of these compounds in treating dementias and related disorders (Pflégr et al., 2022).
Apoptosis Inducers and Anticancer Agents
A novel apoptosis inducer, identified through high-throughput screening, showed good activity against breast and colorectal cancer cell lines. Structural modifications led to compounds with in vivo activity in tumor models, highlighting the potential of 1,2,4-oxadiazoles as anticancer agents (Zhang et al., 2005).
properties
IUPAC Name |
5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-15-7-9-18(10-8-15)33(27,28)26-11-5-6-16(14-26)23-24-22(25-32-23)17-12-19(29-2)21(31-4)20(13-17)30-3/h7-10,12-13,16H,5-6,11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGOGNVMUAVUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone](/img/structure/B2559809.png)



![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2559819.png)
![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)

![ethyl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2559822.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2559824.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559825.png)

![N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2559827.png)